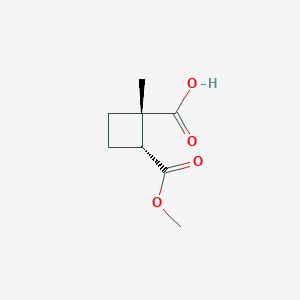
(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 88335-88-0 . It has a molecular weight of 158.15 . The IUPAC name for this compound is (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid .
Physical And Chemical Properties Analysis
Diastereomers, like “(1S,2R)-2-Methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid”, can have different physical properties and reactivity. They have different melting points and boiling points and different densities .Wissenschaftliche Forschungsanwendungen
Stereodivergent Syntheses and β-Dipeptides
The efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates its utility in the production of enantiomeric β-amino acids. These acids have been used to synthesize enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues. This highlights the compound's potential in the development of new peptide-based materials with unique structural and functional properties (Izquierdo et al., 2002).
Synthesis of Cyclobutane Amino Acids
Further research has enabled the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a single chiral bicyclic compound, highlighting the compound's versatility in generating structurally unique amino acids through a [2+2] photocycloaddition reaction. This process underscores its significance in synthesizing novel amino acids that can be incorporated into peptides and proteins for studying structure-function relationships or developing therapeutics (Gauzy et al., 2004).
Conformational Studies and Peptide Rigidity
The synthesis and structural analysis of derivatives of 2-aminocyclobutane-1-carboxylic acid, including its incorporation into highly rigid beta-peptides, reveal the compound's role in promoting strong intramolecular hydrogen bonds. These bonds give rise to cis-fused [4.2.0]octane structural units, conferring high rigidity on molecules both in solution and the gas phase. This research provides insights into the design of peptides and peptidomimetics with enhanced structural stability, which is crucial for developing stable therapeutic agents (Izquierdo et al., 2005).
Photochemical Reactions and Solvent Interactions
The photochemistry of 1,2-diphenylcyclobutene in protic solvents, leading to the formation of methyl ethers and esters, further illustrates the reactivity of cyclobutene derivatives under photochemical conditions. This research is pivotal for understanding the photoreactivity of cyclobutene derivatives and could inform the development of photochemical synthesis pathways for complex organic molecules (Sakuragi et al., 1977).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R)-2-methoxycarbonyl-1-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(7(10)11)4-3-5(8)6(9)12-2/h5H,3-4H2,1-2H3,(H,10,11)/t5-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVDELNTEGUYNS-XNCJUZBTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]1C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

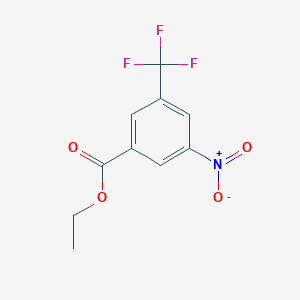

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)
![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
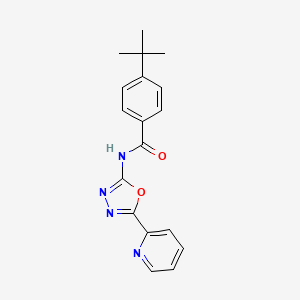
![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)
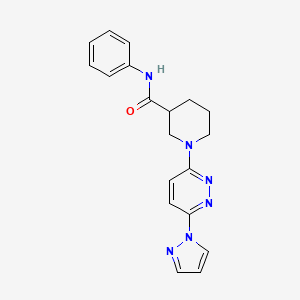
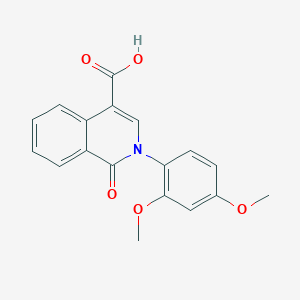
![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)
![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)
